molecular formula C29H25N3O5 B2641210 (2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-19-0

(2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2641210
CAS No.: 866342-19-0
M. Wt: 495.535
InChI Key: AKPQOJHPFWSHJX-OVXWJCGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that features a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, naphthylamine, and other reagents necessary for constructing the pyrano[2,3-c]pyridine core. Common reaction conditions could involve:

    Condensation reactions: to form the imine linkage.

    Cyclization reactions: to construct the pyrano[2,3-c]pyridine ring.

    Functional group modifications: to introduce the hydroxymethyl and carboxamide groups.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reactions.

    Purification techniques: such as chromatography or crystallization.

    Scalable reaction setups: to handle large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of imine groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-2-[(2,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-2-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the naphthalen-1-yl group, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O5/c1-17-27-22(19(16-33)15-30-17)14-23(28(34)31-24-10-6-8-18-7-4-5-9-21(18)24)29(37-27)32-25-13-20(35-2)11-12-26(25)36-3/h4-15,33H,16H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPQOJHPFWSHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)OC)OC)C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.